2-Bromo-6-chloro-3-fluorobenzaldehyde

Catalog No.
S6650703
CAS No.
1242156-97-3
M.F
C7H3BrClFO
M. Wt
237.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-3-fluorobenzaldehyde

CAS Number

1242156-97-3

Product Name

2-Bromo-6-chloro-3-fluorobenzaldehyde

IUPAC Name

2-bromo-6-chloro-3-fluorobenzaldehyde

Molecular Formula

C7H3BrClFO

Molecular Weight

237.45 g/mol

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H

InChI Key

JBCMRZAMPZKYLM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1F)Br)C=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=O)Cl

2-Bromo-6-chloro-3-fluorobenzaldehyde is an organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzaldehyde framework. Its molecular formula is C7H4BrClFC_7H_4BrClF and it has a molecular weight of approximately 203.01 g/mol. The compound is notable for its unique arrangement of halogen atoms, which influences its chemical reactivity and biological activity. It appears as a beige powder with a melting point ranging from 43 to 47 °C .

There is no current research available on the specific mechanism of action of 2-bromo-6-chloro-3-fluorobenzaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Handle the compound in a well-ventilated area.
  • Avoid inhalation, ingestion, and skin contact.
, including:

  • Substitution Reactions: The halogen atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction Reactions: The aldehyde can be reduced to alcohols using reducing agents like sodium borohydride .

The presence of multiple halogens enhances the compound's electrophilic character, making it reactive towards nucleophiles.

The biological activity of 2-Bromo-6-chloro-3-fluorobenzaldehyde is significant in medicinal chemistry. It has been investigated for its potential role as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery and development. Its halogen substituents may contribute to interactions with biological targets, potentially enhancing efficacy or selectivity in therapeutic applications .

Several synthesis methods for 2-Bromo-6-chloro-3-fluorobenzaldehyde have been reported:

  • Halogenation of Benzaldehyde Derivatives: This method involves the selective bromination and chlorination of suitable benzaldehyde precursors under controlled conditions. Typically, bromine and chlorine are used as halogenating agents in the presence of catalysts.
  • Kornblum Oxidation: A common approach involves the Kornblum oxidation of 2-bromo-6-fluorotoluene, which transforms the alkyl halide into the corresponding aldehyde with high yield under mild conditions .
  • Use of Organic Solvents: The reaction often requires organic solvents to facilitate the halogenation process, ensuring that the desired substitution pattern is achieved efficiently .

2-Bromo-6-chloro-3-fluorobenzaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Bicyclic Heterocycles: It is used to synthesize compounds like indazoles through reactions with primary amines and sodium azide, often catalyzed by copper(II) oxide .
  • Nuclear Magnetic Resonance Probes: The compound is utilized in developing NMR probes for determining enantiopurity in asymmetric synthesis .
  • Semiconducting Materials: It plays a role in fabricating nanostructures and semiconductors through self-assembly processes involving halogen bonding .

Interaction studies involving 2-Bromo-6-chloro-3-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These investigations help elucidate its mechanism of action in biological systems and its potential therapeutic applications. The compound's ability to act as an electrophile makes it suitable for studies related to enzyme-catalyzed reactions and other biochemical pathways .

Several compounds share structural similarities with 2-Bromo-6-chloro-3-fluorobenzaldehyde, including:

Compound NameMolecular FormulaNotable Features
2-Bromo-6-chloro-4-fluorobenzaldehydeC7H4BrClFC_7H_4BrClFDifferent halogen arrangement
3-Bromo-2-chloro-6-fluorobenzaldehydeC7H3BrClFOC_7H_3BrClFOVarying positions of halogens
3-Bromo-6-chloro-2-fluorobenzaldehydeC7H3BrClFOC_7H_3BrClFOUnique substitution pattern
3-BromobenzaldehydeC7H5BrOC_7H_5BrOLacks chlorine and fluorine substituents
2-Chloro-6-fluorobenzaldehydeC7H5ClFC_7H_5ClFOnly contains chlorine and fluorine

Uniqueness: The distinct arrangement of bromine, chlorine, and fluorine atoms on the benzene ring provides unique chemical properties that influence reactivity patterns not found in similar compounds. This specificity allows for targeted applications in synthesis and biological studies, making it a valuable compound in organic chemistry research .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

235.90398 g/mol

Monoisotopic Mass

235.90398 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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